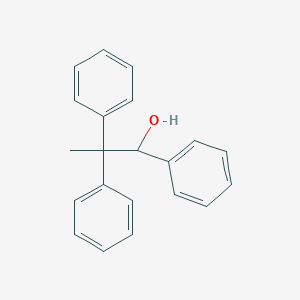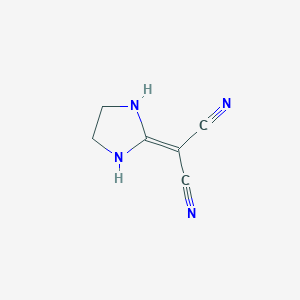
Diethyl 2,3-bis(4-nitrophenyl)butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,3-bis(4-nitrophenyl)butanedioate is an organic compound with the molecular formula C20H20N2O8 It is known for its unique structure, which includes two nitrophenyl groups attached to a butanedioate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,3-bis(4-nitrophenyl)butanedioate typically involves the esterification of 2,3-bis(4-nitrophenyl)butanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing and heating can ensure consistent reaction conditions and high purity of the final product.
化学反应分析
Types of Reactions
Diethyl 2,3-bis(4-nitrophenyl)butanedioate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, leading to the formation of the corresponding carboxylate salts.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Diethyl 2,3-bis(4-aminophenyl)butanedioate.
Substitution: this compound carboxylate salts.
Hydrolysis: 2,3-bis(4-nitrophenyl)butanedioic acid.
科学研究应用
Diethyl 2,3-bis(4-nitrophenyl)butanedioate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitrophenyl groups.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of diethyl 2,3-bis(4-nitrophenyl)butanedioate involves its interaction with molecular targets through its nitrophenyl groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The ester groups can also be hydrolyzed to release the active diacid form, which can further participate in biochemical pathways.
相似化合物的比较
Similar Compounds
- Diethyl 2,3-bis(4-aminophenyl)butanedioate
- Diethyl 2,3-bis(4-chlorophenyl)butanedioate
- Diethyl 2,3-bis(4-methylphenyl)butanedioate
Uniqueness
Diethyl 2,3-bis(4-nitrophenyl)butanedioate is unique due to the presence of nitrophenyl groups, which impart distinct chemical reactivity and potential biological activity. Compared to its analogs with different substituents (e.g., amino, chloro, methyl), the nitro groups provide unique redox properties and potential for further functionalization.
属性
CAS 编号 |
6287-98-5 |
|---|---|
分子式 |
C20H20N2O8 |
分子量 |
416.4 g/mol |
IUPAC 名称 |
diethyl 2,3-bis(4-nitrophenyl)butanedioate |
InChI |
InChI=1S/C20H20N2O8/c1-3-29-19(23)17(13-5-9-15(10-6-13)21(25)26)18(20(24)30-4-2)14-7-11-16(12-8-14)22(27)28/h5-12,17-18H,3-4H2,1-2H3 |
InChI 键 |
COXAROUYLKIQFD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
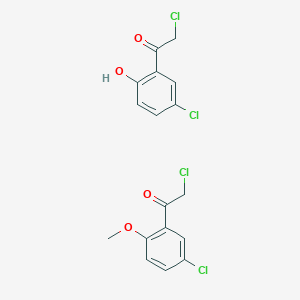


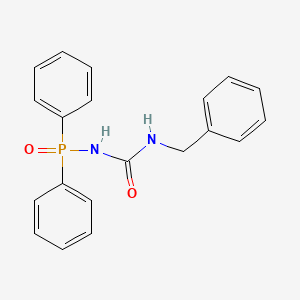

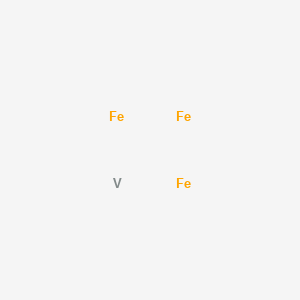
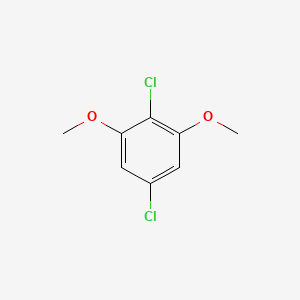

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
